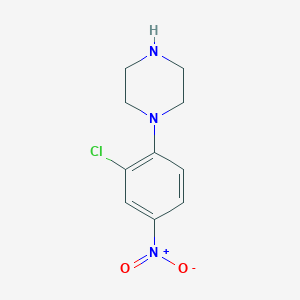

1-(2-Chloro-4-nitrophenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c11-9-7-8(14(15)16)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUWBYPJOBSXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377926 | |

| Record name | 1-(2-chloro-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114878-60-3 | |

| Record name | 1-(2-chloro-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114878-60-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Chloro-4-nitrophenyl)piperazine

This guide provides a comprehensive technical overview of the synthesis of 1-(2-Chloro-4-nitrophenyl)piperazine, a key intermediate in the pharmaceutical industry. We will delve into the core chemical principles governing its formation, provide a detailed, field-proven experimental protocol, and offer insights into the critical parameters that ensure a successful and efficient synthesis.

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to antipsychotic drugs like Aripiprazole.[1][2] The piperazine moiety is a common pharmacophore in centrally active agents, and its precise functionalization is paramount to the efficacy and safety of the final drug product.[3][4] Understanding the nuances of its synthesis is therefore of great importance to researchers and professionals in drug development and manufacturing.

The synthesis of this compound is a classic example of nucleophilic aromatic substitution (SNAr), a powerful reaction for the formation of aryl-nitrogen bonds.[5][6] This guide will dissect the underlying mechanism of this reaction, providing a robust framework for its practical application in a laboratory setting.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 3,4-dichloronitrobenzene and piperazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is contingent on the specific electronic properties of the aromatic ring, which is "activated" towards nucleophilic attack.

Key Mechanistic Principles:

-

Electron-Deficient Aromatic Ring: The presence of a strong electron-withdrawing group, in this case, the nitro group (-NO2), is essential.[5][7] The nitro group, positioned para to one of the chlorine atoms, significantly reduces the electron density of the aromatic ring through its powerful negative inductive (-I) and resonance (-M) effects. This makes the ring electrophilic and susceptible to attack by a nucleophile.

-

Nucleophilic Attack: Piperazine, a secondary amine, acts as the nucleophile. The lone pair of electrons on one of the nitrogen atoms attacks the carbon atom bearing a chlorine atom. The attack preferentially occurs at the carbon atom para to the nitro group due to the superior resonance stabilization of the resulting intermediate.

-

Formation of the Meisenheimer Complex: The addition of the nucleophile to the aromatic ring transiently disrupts its aromaticity, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[5][7] The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization is a key stabilizing factor for the intermediate.

-

Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of a leaving group. In this synthesis, a chloride ion (Cl-) is expelled. The reaction favors the substitution of the chlorine atom at the 4-position (para to the nitro group) over the chlorine at the 3-position (meta to the nitro group) because the resonance stabilization of the Meisenheimer complex is more effective when the electron-withdrawing group is in the ortho or para position relative to the site of nucleophilic attack.[7]

The following diagram illustrates the SNAr mechanism for the synthesis of this compound:

Caption: Experimental workflow for the synthesis of this compound.

Causality Behind Experimental Choices

-

Stoichiometry: The use of a large excess of piperazine is a critical aspect of this synthesis. It serves a dual purpose: firstly, it drives the reaction to completion by Le Chatelier's principle, and secondly, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the piperazine nucleophile, which would render it unreactive.

-

Solvent: Dioxane is a suitable solvent as it is relatively inert and can dissolve both the polar piperazine and the less polar 3,4-dichloronitrobenzene at the reaction temperature. [8]* Temperature: The reaction is carried out at an elevated temperature (120-130°C) to provide the necessary activation energy for the nucleophilic attack and the subsequent elimination of the chloride ion. [8]* Work-up: The addition of water during the work-up is a simple and effective method for precipitating the product, which has low aqueous solubility, while simultaneously dissolving the excess piperazine and any piperazine hydrochloride salt formed.

Self-Validating System and Trustworthiness

The described protocol incorporates self-validating checkpoints:

-

Visual Confirmation: The precipitation of the solid product upon the addition of water provides a clear visual indication that the reaction has proceeded to form the desired water-insoluble compound.

-

Melting Point Analysis: The melting point of the purified product can be determined and compared to the literature value (100-102°C) to assess its purity. [8]A sharp melting point range close to the literature value is indicative of a high-purity sample.

-

Spectroscopic Analysis: For rigorous confirmation of the product's identity and purity, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be employed.

Conclusion

The synthesis of this compound is a robust and well-established process that relies on the principles of nucleophilic aromatic substitution. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the reaction temperature, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers and drug development professionals to successfully and safely perform this important chemical transformation.

References

-

PrepChem. (n.d.). Synthesis of (A) this compound. Retrieved from [Link]

- Georgieva, M., & Tsvetkova, D. (2020). Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug.

- Zhangjiagang Jiumu Tech. (2014). New synthesis method of aripiprazole. (CN102875560B).

- Mahesha, S., Prasad, S., Kumar, K. A., & Lokanath, N. K. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine.

- Orion Corporation. (2007). A process for the preparation of aripiprazole and intermediates thereof. (WO2007118923A1).

- Tianjin Tianshili Deni Pharmaceutical Co Ltd. (2010). Simple preparation method for posaconazole and piperazine intermediate thereof. (CN101824009A).

- Bayer Aktiengesellschaft. (2002). Process for preparing N-(4-hydroxyphenyl)-N′-(4′-aminophenyl)-piperazine. (US6355801B1).

- Khan, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

- Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. ARC Journal of Chemical Research, 2(2), 1-8.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Williams, R. M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(42), 16642–16647.

-

LibreTexts Chemistry. (2021, October 30). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

- Wang, L., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Molecules, 26(7), 1999.

- Sancineto, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1269.

- Mahesha, S., et al. (2022). Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate.

- Mahesha, S., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to 1-(2-Chloro-4-nitrophenyl)piperazine (CAS: 114878-60-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chloro-4-nitrophenyl)piperazine, a key chemical intermediate in contemporary pharmaceutical synthesis. The document elucidates its chemical and physical properties, provides a detailed, field-tested synthesis protocol, and discusses its reactivity and established applications in drug discovery, with a particular focus on the synthesis of antipsychotic agents. Furthermore, this guide presents an expected analytical profile, including NMR and mass spectrometry data, to aid in its characterization. Safety and handling precautions are also detailed to ensure its proper use in a laboratory setting. This document is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry and drug development.

Introduction

This compound is a substituted phenylpiperazine that has garnered significant interest in the field of medicinal chemistry. Its utility lies in its bifunctional nature: the reactive secondary amine of the piperazine moiety allows for further derivatization, while the substituted phenyl ring provides a scaffold that can be tailored for specific pharmacological targets. The presence of electron-withdrawing chloro and nitro groups on the phenyl ring influences its reactivity and electronic properties, making it a versatile building block in the synthesis of complex molecules. This guide aims to provide a detailed technical overview of this compound for professionals in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and process development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 114878-60-3 | [1][2] |

| Molecular Formula | C₁₀H₁₂ClN₃O₂ | [1][2] |

| Molecular Weight | 241.67 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 105 °C | [2] |

| Boiling Point (Predicted) | 411.0 ± 45.0 °C | [2] |

| Density (Predicted) | 1.331 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 8.53 ± 0.10 | [2] |

| Solubility | Soluble in dioxane and ethyl acetate. | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from an activated aromatic ring by the nucleophilic piperazine. The presence of a strong electron-withdrawing group, such as a nitro group, in a position ortho or para to the leaving group is crucial for the activation of the aromatic ring towards nucleophilic attack.[4][5]

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[3]

Materials:

-

3,4-Dichloronitrobenzene (10 g)

-

Piperazine (30 g)

-

Dioxane (10 ml)

-

Water (50 ml)

-

Petroleum ether (b.p. 60-80 °C)

-

Ethyl acetate

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 3,4-Dichloronitrobenzene (10 g), piperazine (30 g), and dioxane (10 ml).

-

Stir the mixture and gently reflux for 4 hours, maintaining an internal temperature of 120-130 °C.

-

After 4 hours, cool the reaction mixture to room temperature.

-

Add water (50 ml) to the cooled mixture to induce crystallization of the product.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the filtered solid with water and dry thoroughly. The yield of the crude product is approximately 11.32 g.

-

For purification, recrystallize a small portion (e.g., 0.6 g) from a mixture of petroleum ether (b.p. 60-80 °C) and ethyl acetate to yield the pure product (approximately 0.36 g) with a melting point of 100-102 °C.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via an addition-elimination mechanism.[5][6]

-

Nucleophilic Attack: The piperazine acts as a nucleophile and attacks the carbon atom bearing a chlorine atom. This is the carbon atom positioned ortho to the electron-withdrawing nitro group, which makes it sufficiently electrophilic. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6]

-

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This resonance stabilization is a key driving force for the reaction.[5]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product, this compound.

Caption: The Addition-Elimination Mechanism of SNAr.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the secondary amine of the piperazine ring. This amine can readily undergo a variety of chemical transformations, making it a valuable intermediate for introducing the substituted phenylpiperazine moiety into larger molecules.

Common reactions involving the piperazine nitrogen include:

-

Alkylation: Reaction with alkyl halides to form N-alkylated derivatives.

-

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

A prominent application of this compound is in the synthesis of antipsychotic drugs, most notably aripiprazole and its analogues.[5][6][7] In the synthesis of aripiprazole, a related compound, 1-(2,3-dichlorophenyl)piperazine, is alkylated with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one.[6] The general synthetic strategy often involves the N-alkylation of a substituted phenylpiperazine with a suitable alkyl halide.

Expected Analytical Profile

Characterization of this compound is typically performed using a combination of spectroscopic techniques. Below is an expected analytical profile based on its chemical structure and data from closely related compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear in the downfield region (approx. 7.0-8.5 ppm), with splitting patterns dictated by the substitution on the phenyl ring. The protons on the piperazine ring will appear as two distinct multiplets in the upfield region (approx. 3.0-4.0 ppm). The NH proton of the piperazine will appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons will be observed in the range of 110-160 ppm. The carbons of the piperazine ring will appear in the range of 40-60 ppm. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and strong asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 241. Fragmentation patterns will likely involve cleavage of the piperazine ring and loss of the nitro group. Common fragments for phenylpiperazines include m/z 119, 70, and 56.[8] |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Protect from light.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a fundamentally important building block in medicinal chemistry and drug development. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with the versatile reactivity of the piperazine moiety, makes it an attractive starting material for the creation of diverse chemical libraries and the targeted synthesis of pharmacologically active compounds. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

PrepChem. (n.d.). Synthesis of (A) this compound. Retrieved from [Link]

-

BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Tu, D. B., & Husbands, S. M. (2018). Classics in Chemical Neuroscience: Aripiprazole. ACS chemical neuroscience, 9(5), 890–900.

-

PubChemLite. (n.d.). This compound (C10H12ClN3O2). Retrieved from [Link]

- Ge, H. X., Wang, L. C., Jiang, Z. Z., & Ni, S. L. (2006). Synthesis and bioactivity of aripiprazole derivatives. Arzneimittel-Forschung, 56(10), 673–677.

-

PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]

-

SpectraBase. (n.d.). piperazine, 1-(4-chloro-2-nitrophenyl)-4-(2-naphthalenylsulfonyl)- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Zhu, N., Yu, C., Hua, Z. D., Xu, P., Wang, Y. M., Di, B., & Su, M. X. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

- Dayalan, A., Krishnakumar, R., & Velmurugan, D. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 23(11), 5041.

-

ResearchGate. (n.d.). IR, 1H NMR, 13C NMR and X-ray structure determination of 1-(2?-chloro-4?-nitrophenylazo)-2,4-benzenediol, intramolecular proton transfer between oxygen and nitrogen atoms, ??? interaction and H-bonds. Retrieved from [Link]

-

Discovery Scientific Society. (n.d.). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Retrieved from [Link]

- Mahesha, M. G., Yathirajan, H. S., & Glidewell, C. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta crystallographica.

- Google Patents. (n.d.). CN103787965A - New synthesis method of aripiprazole.

-

MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. 1-(2-CHLORO-4-NITROPHENYL)-PIPERAZINE | 114878-60-3 [amp.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. byjus.com [byjus.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

An In-Depth Technical Guide to 1-(2-Chloro-4-nitrophenyl)piperazine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chloro-4-nitrophenyl)piperazine, a key chemical intermediate in the synthesis of pharmacologically active compounds. The document details its physicochemical properties, outlines a robust and validated synthesis protocol via nucleophilic aromatic substitution (SNAr), and provides a thorough analysis of its structural characterization using spectroscopic methods. The mechanistic principles underlying its synthesis are explained to provide a causal understanding of the experimental choices. Furthermore, this guide explores the compound's significance and application as a pivotal building block in drug discovery, particularly in the development of central nervous system (CNS) agents. This paper is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of heterocyclic compounds.

Introduction and Significance

This compound (CAS No. 114878-60-3) is a substituted N-arylpiperazine that has garnered significant interest in medicinal chemistry. The piperazine ring is a recognized "privileged scaffold," appearing in a multitude of approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile linker that can be functionalized at two distinct nitrogen atoms.[1][2]

The unique substitution pattern of this molecule—featuring a chloro group ortho to the piperazine linkage and a nitro group para to it—makes it an exceptionally useful synthon. The electron-withdrawing nature of the nitro group activates the aromatic ring, facilitating the key nucleophilic aromatic substitution (SNAr) reaction required for its synthesis. The resulting compound is a stable, crystalline solid that serves as a precursor for more complex molecules, often through subsequent modification of the nitro group or displacement of the chloro group. Its primary utility lies in its role as a key intermediate for creating a diverse array of derivatives with applications in drug discovery, particularly for agents targeting the central nervous system.[3][4]

Physicochemical and Safety Profile

A thorough understanding of the compound's physical properties and safety considerations is paramount for its effective and safe utilization in a laboratory or industrial setting.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. The compound typically appears as a light yellow to yellow solid.[5]

| Property | Value | Source(s) |

| CAS Number | 114878-60-3 | [6] |

| Molecular Formula | C₁₀H₁₂ClN₃O₂ | [6] |

| Molecular Weight | 241.68 g/mol | [6] |

| Melting Point | 105 - 106 °C | [6] |

| Boiling Point (Predicted) | 411.0 ± 45.0 °C | [5] |

| Density (Predicted) | 1.331 ± 0.06 g/cm³ | [5] |

| Appearance | Light yellow to yellow solid | [5] |

| pKa (Predicted) | 8.53 ± 0.10 | [5] |

Safety and Handling

This compound is classified as harmful and an irritant.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6]

-

Precautionary Measures: Avoid breathing dust. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[6]

-

First Aid: In case of contact, rinse affected areas with plenty of water. If swallowed, rinse mouth and do NOT induce vomiting. If inhaled, move the person to fresh air. In all cases of exposure, seek medical attention if symptoms persist.[6]

-

Storage: Store in a cool, dry, and well-ventilated area, protected from light. Keep the container tightly closed.[5]

Synthesis and Mechanistic Rationale

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method is efficient and widely applicable for the preparation of N-arylpiperazines.

Synthesis Workflow Diagram

The logical flow of the synthesis, from starting materials to the final purified product, is depicted below.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound.

Materials:

-

3,4-Dichloronitrobenzene (10 g, ~52 mmol)

-

Piperazine (anhydrous, 30 g, ~348 mmol)

-

Dioxane (10 mL)

-

Water (deionized)

-

Petroleum Ether (b.p. 60-80°C)

-

Ethyl Acetate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-Dichloronitrobenzene (10 g), piperazine (30 g), and dioxane (10 mL).

-

Heat the stirred mixture under gentle reflux, maintaining an internal temperature of 120-130°C for 4 hours.

-

After 4 hours, cool the reaction mixture to room temperature.

-

Add water (50 mL) to the cooled mixture with stirring. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the filtered solid thoroughly with water to remove excess piperazine and other water-soluble impurities.

-

Dry the crude product. A yield of approximately 11.3 g (crude) can be expected.

-

For purification, recrystallize the crude solid from a mixture of petroleum ether (b.p. 60-80°C) and ethyl acetate to yield the final product as a crystalline solid (m.p. 105-106°C).[6]

Mechanistic Explanation: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a well-understood Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is fundamentally different from SN1 or SN2 reactions and is characteristic of aryl halides bearing strong electron-withdrawing groups.

Causality Behind Experimental Choices:

-

Substrate: 3,4-Dichloronitrobenzene is the electrophile. The aromatic ring is "activated" towards nucleophilic attack by the strongly electron-withdrawing nitro (-NO₂) group. This group delocalizes the negative charge of the intermediate, stabilizing it.

-

Nucleophile: Piperazine acts as the nucleophile. A large excess is used to drive the reaction towards the mono-substituted product and to act as a base to neutralize the HCl byproduct.

-

Regioselectivity: The nucleophilic attack occurs at the C-4 position (para to the nitro group), displacing the chloro group at that position. The chloro group at the C-3 position remains. This regioselectivity is because the negative charge in the intermediate can be delocalized onto the nitro group when the attack occurs at the ortho or para positions, but not the meta position.

-

Solvent and Temperature: Dioxane is a suitable polar aprotic solvent. Elevated temperatures are required to overcome the activation energy for the formation of the intermediate.

The mechanism involves two main steps:

-

Addition of the Nucleophile: The secondary amine of piperazine attacks the carbon atom bearing the chlorine at the C-4 position, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex .

-

Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group.

Structural Elucidation and Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Notes |

| ~8.20 | d | 1H | Ar-H (H-3) | Ortho to -NO₂ and meta to -Cl. Deshielded. Small J (~2.5 Hz). |

| ~8.00 | dd | 1H | Ar-H (H-5) | Ortho to -Cl and meta to -NO₂. Deshielded. J (~9.0, 2.5 Hz). |

| ~7.20 | d | 1H | Ar-H (H-6) | Ortho to piperazine N. J (~9.0 Hz). |

| ~3.25 | t | 4H | -N-(CH₂)₂-NH- | Protons on piperazine ring adjacent to the aromatic ring. |

| ~3.10 | t | 4H | -N-(CH₂)₂-NH - | Protons on piperazine ring adjacent to the -NH group. |

| ~2.00 | br s | 1H | -NH - | Exchangeable proton, broad signal. |

Expected ¹³C NMR Spectral Data (Predicted):

| Chemical Shift (δ, ppm) | Assignment | Rationale / Notes |

| ~154 | C -N (Aromatic) | Carbon attached to the piperazine nitrogen. |

| ~145 | C -NO₂ (Aromatic) | Carbon attached to the nitro group. |

| ~140 | C -Cl (Aromatic) | Carbon attached to the chlorine atom. |

| ~126 | Ar-C H | Aromatic methine carbon. |

| ~124 | Ar-C H | Aromatic methine carbon. |

| ~118 | Ar-C H | Aromatic methine carbon. |

| ~50 | Piperazine C H₂ | Carbons adjacent to the aromatic ring. |

| ~45 | Piperazine C H₂ | Carbons adjacent to the -NH group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic FT-IR Absorption Peaks:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3350 - 3250 | N-H Stretch | Secondary Amine (Piperazine) | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium-Weak |

| 2950 - 2800 | C-H Stretch | Aliphatic (Piperazine CH₂) | Medium-Strong |

| 1590 - 1570 | Asymmetric NO₂ Stretch | Nitro Group | Strong |

| 1520, 1475 | C=C Stretch | Aromatic Ring | Medium |

| 1350 - 1330 | Symmetric NO₂ Stretch | Nitro Group | Strong |

| 1250 - 1200 | C-N Stretch | Aryl-Amine | Strong |

| 800 - 700 | C-Cl Stretch | Aryl Halide | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 241. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 243 with approximately one-third the intensity of the M⁺ peak will be observed.

-

Major Fragmentation Pathways: Key fragmentation would involve the cleavage of the piperazine ring. A common fragmentation pattern for N-arylpiperazines is the loss of ethyleneimine (C₂H₄N, 42 Da) or cleavage at the bonds alpha to the nitrogen atoms, leading to characteristic fragment ions.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of high-value, biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further derivatized, while the secondary amine of the piperazine ring is available for alkylation or acylation.

Precursor to CNS Agents

Substituted N-arylpiperazines are a cornerstone in the development of drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics. While direct synthesis pathways for major drugs like aripiprazole often start from different piperazine precursors such as 1-(2,3-dichlorophenyl)piperazine, the this compound scaffold is strategically important for generating novel analogues and exploring structure-activity relationships (SAR).

A representative synthetic transformation involves the reduction of the nitro group to an amine, creating a new site for chemical modification. This aniline derivative can then be used in a variety of coupling reactions to build more complex molecular architectures.

Representative Synthetic Application Workflow

The following diagram illustrates a general workflow where this compound is used as a starting material to generate a more complex, pharmacologically relevant scaffold.

Sources

- 1. researchgate.net [researchgate.net]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. Aripiprazole synthesis - chemicalbook [chemicalbook.com]

- 4. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(2-Chloro-4-nitrophenyl)piperazine: A Technical Guide

Introduction

1-(2-Chloro-4-nitrophenyl)piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a chloro and a nitro group on the phenyl ring attached to a piperazine moiety, makes it a versatile scaffold for the synthesis of a wide range of biologically active compounds.[1][2] Accurate characterization of this intermediate is paramount for ensuring the identity, purity, and quality of downstream products. This technical guide provides an in-depth analysis of the spectroscopic data for this compound (CAS No: 114878-60-3), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for researchers and scientists engaged in the synthesis and application of this compound.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecular structure is essential for the interpretation of its spectroscopic data.

The diagram below illustrates the chemical structure of this compound with atom numbering for NMR assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1-8.2 | d | 1H | Ar-H (H-3) |

| ~7.9-8.0 | dd | 1H | Ar-H (H-5) |

| ~7.1-7.2 | d | 1H | Ar-H (H-6) |

| ~3.2-3.4 | t | 4H | Piperazine (-CH₂-N-Ar) |

| ~3.0-3.2 | t | 4H | Piperazine (-CH₂-NH) |

| ~2.0-2.5 | s (broad) | 1H | Piperazine (-NH) |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Interpretation of ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and piperazine protons.

-

Aromatic Region: The three protons on the substituted phenyl ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group (H-3) is expected to be the most deshielded, appearing as a doublet. The proton meta to the nitro group and ortho to the chlorine (H-5) will likely appear as a doublet of doublets, and the proton ortho to the piperazine nitrogen (H-6) as a doublet.

-

Piperazine Region: The eight protons of the piperazine ring will resonate in the upfield region. The four protons on the carbons adjacent to the aromatic ring (C2' and C6') are expected to be slightly more deshielded than the four protons on the carbons adjacent to the secondary amine (C3' and C5'). These will likely appear as triplets due to coupling with the adjacent CH₂ groups. The proton on the secondary amine (N4'-H) will appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with D₂O.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~150-155 | Ar-C (C-2) |

| ~145-150 | Ar-C (C-4) |

| ~125-130 | Ar-C (C-6) |

| ~120-125 | Ar-C (C-5) |

| ~115-120 | Ar-C (C-3) |

| ~110-115 | Ar-C (C-1) |

| ~50-55 | Piperazine (-CH₂-N-Ar) |

| ~45-50 | Piperazine (-CH₂-NH) |

Note: The chemical shifts are approximate and based on typical values for similar structures.

Interpretation of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six signals for the aromatic carbons and two signals for the piperazine carbons.

-

Aromatic Carbons: The carbon attached to the electron-withdrawing nitro group (C-4) and the carbon attached to the nitrogen of the piperazine ring (C-2) will be significantly deshielded. The carbon bearing the chlorine atom (C-1) will also be downfield. The remaining aromatic carbons will appear at relatively higher fields.

-

Piperazine Carbons: The two sets of equivalent methylene carbons in the piperazine ring will give rise to two distinct signals. The carbons closer to the aromatic ring (C2' and C6') are expected to be at a slightly lower field than the carbons adjacent to the secondary amine (C3' and C5').

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a suitable solvent on a salt plate.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium | N-H stretch (piperazine) |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2800-3000 | Medium | Aliphatic C-H stretch (piperazine) |

| ~1580-1620 | Strong | Aromatic C=C stretch |

| ~1500-1550 | Strong | Asymmetric NO₂ stretch |

| ~1330-1370 | Strong | Symmetric NO₂ stretch |

| ~1200-1300 | Strong | C-N stretch (aromatic amine) |

| ~1100-1200 | Medium | C-N stretch (aliphatic amine) |

| ~700-800 | Strong | C-Cl stretch |

Interpretation of IR Spectrum

The IR spectrum provides key information about the functional groups present in this compound.

-

N-H Stretch: A medium intensity band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the piperazine ring.

-

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring appear below 3000 cm⁻¹.

-

Nitro Group: The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric (~1500-1550 cm⁻¹) and symmetric (~1330-1370 cm⁻¹) stretching vibrations.

-

Aromatic Ring: The C=C stretching vibrations of the aromatic ring are typically observed in the 1580-1620 cm⁻¹ region.

-

C-N and C-Cl Stretches: The C-N stretching vibrations for both the aromatic and aliphatic amines will be present, as well as the characteristic C-Cl stretch at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectral Data (Predicted)

| m/z | Ion |

| 241/243 | [M]⁺ (Molecular ion) |

| 242/244 | [M+H]⁺ (Protonated molecule) |

Note: The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.

Interpretation of Mass Spectrum

The mass spectrum will confirm the molecular weight of the compound.

-

Molecular Ion: The molecular ion peak ([M]⁺) will be observed at m/z 241, with a corresponding isotope peak at m/z 243 due to the presence of the ³⁷Cl isotope. The relative intensity of these peaks will be approximately 3:1.

-

Protonated Molecule: In ESI-MS, the protonated molecule ([M+H]⁺) will be observed at m/z 242 and 244.

-

Fragmentation: Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring. The specific fragmentation pattern will depend on the ionization method used.

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and self-validating characterization of its molecular structure. The data presented in this guide, including characteristic chemical shifts, vibrational frequencies, and mass-to-charge ratios, serves as a crucial reference for researchers in the fields of synthetic chemistry and drug discovery. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling the unambiguous identification and quality control of this important chemical intermediate.

References

-

PubChem. This compound. [Online] Available at: [Link]

-

ResearchGate. IR, 1H NMR, 13C NMR and X-ray structure determination of 1-(2?-chloro-4?-nitrophenylazo)-2,4-benzenediol. [Online] Available at: [Link]

- I. U. Khan, et al. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.

- F. Yılmaz, et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

Sources

An In-depth Technical Guide to the Solubility Profile of 1-(2-Chloro-4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in the Application of 1-(2-Chloro-4-nitrophenyl)piperazine

This compound is a substituted arylpiperazine, a class of compounds with significant interest in medicinal chemistry and drug discovery due to their versatile pharmacological activities. The utility of this compound in both research and development hinges on a thorough understanding of its physicochemical properties, paramount among which is its solubility. Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, dictates the bioavailability, formulation feasibility, and overall efficacy of a potential therapeutic agent. Poor aqueous solubility is a major hurdle in drug development, often leading to erratic absorption and suboptimal therapeutic outcomes. This guide provides a comprehensive technical overview of the solubility profile of this compound, offering both theoretical insights and practical, field-proven methodologies for its determination.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical characteristics. For this compound, the key parameters are:

| Property | Value/Prediction | Influence on Solubility |

| Molecular Formula | C₁₀H₁₂ClN₃O₂ | The presence of heteroatoms (N, O, Cl) introduces polarity, which can enhance solubility in polar solvents. |

| Molecular Weight | 241.68 g/mol | Generally, higher molecular weight can be associated with lower solubility. |

| Appearance | Light yellow to yellow solid[1] | The solid state indicates that energy is required to overcome crystal lattice forces for dissolution to occur. |

| Melting Point | 105 °C[1] | A higher melting point often correlates with lower solubility due to stronger intermolecular forces in the crystal lattice. |

| pKa (predicted) | 8.53 ± 0.10[1] | The piperazine moiety is basic. At pH values below the pKa, the compound will be protonated and exist as a more soluble salt. |

| logP (predicted) | 1.8 | This value suggests a moderate lipophilicity, indicating that the compound will have some solubility in both lipophilic and, to a lesser extent, polar solvents. |

Note: The pKa and logP values are predicted and should be experimentally verified for precise solubility assessments.

The Interplay of Physicochemical Properties and Solubility

The solubility of this compound is a direct consequence of the interplay between its structural features. The presence of the polar nitro group and the basic piperazine ring suggests potential for aqueous solubility, especially in acidic conditions where the piperazine nitrogen can be protonated. Conversely, the chlorinated phenyl ring contributes to the molecule's lipophilicity, which may favor solubility in organic solvents.

Caption: Relationship between physicochemical properties and solubility.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold standard for its determination due to its reliability.[1]

Experimental Workflow: Shake-Flask Method

Caption: Workflow for thermodynamic solubility determination.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of glass vials.

-

Add a precise volume (e.g., 1 mL) of the desired solvent to each vial. A range of solvents should be tested, including:

-

Purified water

-

pH-adjusted aqueous buffers (e.g., pH 2, 5, 7.4, 9)

-

Ethanol

-

Methanol

-

Dimethyl sulfoxide (DMSO)

-

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

2. Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any remaining undissolved particles, filter the aliquot through a 0.22 µm syringe filter. It is crucial to use a filter material that does not adsorb the compound. A pre-saturation step of the filter with the solution can minimize this risk. Alternatively, centrifugation at high speed can be employed to pellet the excess solid.

3. Concentration Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Analyze the filtered supernatant and the calibration standards by a validated HPLC-UV method. The UV detector should be set to the wavelength of maximum absorbance (λmax) of the compound.

-

The choice of solvent for the sample should be compatible with the HPLC mobile phase to ensure good peak shape.[2]

4. Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

The calculated concentration represents the thermodynamic solubility of the compound in the tested solvent under the specified conditions.

High-Throughput Screening: Kinetic Solubility Assay

For early-stage drug discovery, a higher throughput method to assess solubility is often required. Kinetic solubility assays provide a rapid estimation of a compound's solubility.[3][4]

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for kinetic solubility determination.

Data Presentation: Solubility Profile of this compound

The following table should be used to record the experimentally determined solubility data.

| Solvent | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | 7.0 | 25 | Record Data | Record Data | Thermodynamic |

| PBS | 7.4 | 25 | Record Data | Record Data | Thermodynamic |

| 0.1 N HCl | 1.0 | 25 | Record Data | Record Data | Thermodynamic |

| Ethanol | - | 25 | Record Data | Record Data | Thermodynamic |

| Methanol | - | 25 | Record Data | Record Data | Thermodynamic |

| DMSO | - | 25 | Record Data | Record Data | Thermodynamic |

| PBS | 7.4 | 25 | Record Data | Record Data | Kinetic |

Conclusion

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Asian Journal of Pharmaceutical Research. (2019). Steps involved in HPLC Method Development. [Link]

Sources

"1-(2-Chloro-4-nitrophenyl)piperazine" reactivity with electrophiles

An In-depth Technical Guide to the Electrophilic Reactivity of 1-(2-Chloro-4-nitrophenyl)piperazine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive analysis of the reactivity of this compound with various electrophiles. We will explore the nuanced interplay of electronic effects governed by the substituted phenyl ring and the inherent nucleophilicity of the piperazine moiety. This document serves as a technical resource, offering mechanistic insights and practical, field-tested protocols for researchers engaged in the synthesis and modification of this versatile chemical scaffold.

Introduction: Understanding the Core Moiety

This compound is a key building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological receptors. Its synthetic utility stems from the differential reactivity of its two key components: the electron-deficient aromatic ring and the nucleophilic piperazine ring. The presence of a strongly deactivating nitro group and a moderately deactivating chloro group on the phenyl ring significantly influences the molecule's overall reactivity profile.

The piperazine ring contains two nitrogen atoms. The nitrogen at the N1 position is directly attached to the aromatic ring, and its lone pair of electrons is delocalized into the phenyl system, reducing its nucleophilicity. In contrast, the N4 nitrogen atom possesses a localized lone pair, rendering it the primary site for reactions with electrophiles. This guide will dissect the factors governing this selectivity and provide actionable protocols for its synthetic exploitation.

Electronic Landscape and Regioselectivity

The reactivity of this compound is a direct consequence of its electronic structure. The nitro group at the para position and the chloro group at the ortho position are both electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic aromatic substitution. Conversely, these substituents make the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction pathway not covered in this guide.

The primary site of electrophilic attack is the distal nitrogen (N4) of the piperazine ring. This is due to the higher electron density and steric accessibility of this position compared to the N1 nitrogen, whose lone pair is involved in resonance with the electron-deficient aromatic ring.

Diagram 1: Electronic Effects on the Molecule

Caption: Electronic landscape of this compound.

Reactions with Common Electrophiles

Acylation Reactions

Acylation of the N4 nitrogen is a common and highly efficient transformation. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. The choice of base and solvent is critical for achieving high yields and purity.

Mechanism: The lone pair of the N4 nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to yield the N-acylated product.

Protocol: N-Acetylation of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.

-

Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Diagram 2: Acylation Workflow

Caption: Experimental workflow for N-acylation.

Alkylation Reactions

Alkylation at the N4 position can be achieved using various alkylating agents, such as alkyl halides or sulfonates. The reaction conditions often require heating and the choice of solvent can significantly impact the reaction rate.

Causality in Experimental Design: The choice of alkylating agent (e.g., iodide > bromide > chloride for reactivity) and solvent polarity are key variables. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often preferred as they can stabilize the transition state.

Protocol: N-Benzylation of this compound

-

Setup: Combine this compound (1.0 eq) and a base such as potassium carbonate (2.0 eq) in DMF.

-

Alkylating Agent: Add benzyl bromide (1.1 eq) to the mixture.

-

Heating: Heat the reaction to 60-80 °C and stir for 6-12 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography.

Sulfonylation Reactions

The N4 nitrogen can be readily sulfonylated using sulfonyl chlorides in the presence of a base. This reaction is analogous to acylation but forms a more robust sulfonamide linkage.

Protocol: N-Tosylation of this compound

-

Dissolution: Dissolve the piperazine starting material (1.0 eq) in pyridine or DCM with an added base like TEA (1.5 eq).

-

Sulfonyl Chloride Addition: Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

-

Reaction: Allow the mixture to stir at room temperature overnight.

-

Workup and Purification: Perform an aqueous workup similar to the acylation protocol, followed by purification.

Quantitative Data Summary

| Reaction Type | Electrophile Example | Solvent | Base | Typical Yield |

| Acylation | Acetyl Chloride | DCM | TEA | >90% |

| Alkylation | Benzyl Bromide | DMF | K₂CO₃ | 75-85% |

| Sulfonylation | Tosyl Chloride | Pyridine | Pyridine | 80-90% |

Trustworthiness and Self-Validating Systems

Every protocol described is designed to be self-validating through in-process controls.

-

Reaction Monitoring: Regular analysis by TLC or LC-MS provides real-time data on the consumption of starting material and the formation of the product. This allows for precise determination of reaction completion and minimizes the formation of byproducts.

-

Spectroscopic Confirmation: The structure of the final product must be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Expected shifts in the ¹H NMR spectrum, particularly for the protons on the piperazine ring adjacent to the N4 nitrogen, provide clear evidence of successful functionalization.

Conclusion

The reactivity of this compound with electrophiles is predominantly centered on the N4 nitrogen of the piperazine ring. This selectivity is a reliable and exploitable feature for the synthesis of a wide array of derivatives. By carefully selecting reagents and optimizing reaction conditions, researchers can achieve high yields of N4-functionalized products. The protocols and mechanistic insights provided in this guide offer a robust framework for the successful application of this versatile building block in drug discovery and development.

References

-

General Reactivity of N-Arylpiperazines: For a foundational understanding of the factors governing the reactivity of N-arylpiperazines, consult standard organic chemistry textbooks or review articles on the topic. A relevant example can be found in publications detailing the synthesis of antipsychotic drugs, many of which contain this scaffold.

- Source: Comprehensive Organic Chemistry Experiments for the Labor

-

URL: [Link]

-

Acylation of Amines: The protocols for acylation are based on well-established procedures.

- Source: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure

-

URL: [Link]

-

Alkylation of Amines: The principles of N-alkylation are fundamental in organic synthesis. Detailed procedures and discussions on the factors influencing these reactions (e.g., solvent effects, leaving group ability) are widely available.

- Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transform

-

URL: [Link]

A Technical Guide to the Potential Biological Activities of 1-(2-Chloro-4-nitrophenyl)piperazine: A Scaffold for Discovery

This document provides a comprehensive technical exploration into the potential biological activities of the synthetic compound 1-(2-Chloro-4-nitrophenyl)piperazine. As direct pharmacological data on this specific molecule is limited, this guide adopts a predictive and investigative approach, grounded in the extensive research on the broader phenylpiperazine class of compounds. We will deconstruct its structure, infer potential therapeutic applications based on established structure-activity relationships (SAR), and propose robust, self-validating experimental workflows for its systematic evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.

The Phenylpiperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. When substituted with a phenyl group at one nitrogen, it forms the N-phenylpiperazine scaffold, a cornerstone in modern drug discovery.[1] The unique physicochemical properties of this scaffold—including its basicity, conformational rigidity, and ability to form hydrogen bonds—make it an ideal building block for molecules targeting the central nervous system (CNS) and other biological systems.[2] Its presence in a multitude of approved drugs, from antipsychotics like aripiprazole to anxiolytics like buspirone, underscores its therapeutic versatility.[3][4] The second nitrogen atom (N4) of the piperazine ring provides a convenient point for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile, solubility, and pharmacokinetic properties.[1][2]

The subject of this guide, this compound, is a specific embodiment of this scaffold. Its potential bioactivity is dictated not only by the core phenylpiperazine structure but critically by the electronic nature of the substituents on the phenyl ring.

Molecular Structure Analysis:

-

Phenylpiperazine Core: Provides the foundational structure for interaction with various receptors, particularly in the CNS.

-

2-Chloro Group: An electron-withdrawing group that can influence the molecule's pKa, lipophilicity, and metabolic stability. Its ortho position can create steric hindrance, potentially enforcing a specific conformation that may favor binding to certain biological targets.[5]

-

4-Nitro Group: A strong electron-withdrawing group that significantly impacts the electron density of the phenyl ring. Such groups have been shown to be important for certain biological activities, including antimicrobial and cytotoxic effects.[6]

Based on this structural framework and extensive literature on analogous compounds, we can hypothesize three primary avenues of potential biological activity for this compound:

-

Central Nervous System Activity (Antipsychotic Potential)

-

Cytotoxic Activity (Anticancer Potential)

-

Antimicrobial Activity

The following sections will explore each potential activity in detail, outlining the scientific rationale and proposing a rigorous experimental strategy for validation.

Potential Antipsychotic Activity: Targeting Monoamine Receptors

The N-phenylpiperazine moiety is a classic pharmacophore for ligands of dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.[7][8] The "atypical" antipsychotic profile, which balances efficacy against positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects, is often achieved through a specific ratio of D₂ and 5-HT₂ₐ receptor antagonism.[9]

Scientific Rationale: Derivatives of phenylpiperazine have been extensively synthesized and evaluated as potential multi-target antipsychotics.[8][10] The interaction with these G-protein coupled receptors (GPCRs) is highly dependent on the substitution pattern of the aryl ring. The chloro and nitro groups on this compound would significantly alter the electronic and steric profile compared to established drugs, making its receptor binding profile an open and compelling question.

Proposed Experimental Workflow for Antipsychotic Potential

A phased approach is necessary to first establish receptor interaction and then evaluate functional activity and behavioral effects.

The initial step is to determine if the compound binds to the primary targets of interest. This is a foundational, go/no-go stage.

Protocol: Radioligand Binding Assay

-

Target Selection: A panel of receptors including human Dopamine D₂, Serotonin 5-HT₁ₐ, and Serotonin 5-HT₂ₐ receptors. These are typically expressed in stable cell lines like CHO or HEK293 cells.

-

Membrane Preparation: Harvest cells and prepare membrane fractions containing the receptors of interest via differential centrifugation.

-

Competitive Binding: Incubate the membrane preparations with a known radioligand (e.g., [³H]Spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ) and varying concentrations of this compound.

-

Detection: After incubation, separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filter-bound membranes using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the inhibitor concentration that displaces 50% of the radioligand (IC₅₀) and convert it to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Causality and Self-Validation: This experiment directly measures the physical interaction between the compound and its putative targets. Including a known standard (e.g., Haloperidol, Clozapine) in parallel validates the assay's performance. A low Ki value (nanomolar range) would provide strong evidence to proceed to functional assays.

Caption: Workflow for Radioligand Binding Assay.

Binding does not equate to function. The compound could be an agonist, antagonist, or inverse agonist. This phase aims to elucidate the compound's effect on receptor signaling.

Protocol: Calcium Flux or cAMP Assay

-

For Gq-coupled receptors (e.g., 5-HT₂ₐ): Use a calcium flux assay. Cells loaded with a calcium-sensitive dye are first challenged with the test compound (to test for agonist activity) and then with a known agonist like serotonin (to test for antagonist activity). A change in fluorescence indicates changes in intracellular calcium levels.

-

For Gi/o-coupled receptors (e.g., D₂, 5-HT₁ₐ): Use a cAMP assay. These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. Cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of the test compound. The level of cAMP is then measured, typically using an immunoassay (e.g., HTRF or ELISA). An antagonist would block the ability of a known agonist (like dopamine) to decrease forskolin-stimulated cAMP levels.

Data Presentation: Receptor Activity Profile

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC₅₀/IC₅₀, nM) |

| Dopamine D₂ | Experimental Value | e.g., Antagonist | Experimental Value |

| Serotonin 5-HT₁ₐ | Experimental Value | e.g., Partial Agonist | Experimental Value |

| Serotonin 5-HT₂ₐ | Experimental Value | e.g., Antagonist | Experimental Value |

Potential Cytotoxic Activity: A Scaffold for Anticancer Agents

The piperazine scaffold is integral to numerous compounds designed to be cytotoxic to cancer cells.[1][11] Derivatives have been shown to induce apoptosis and inhibit cell proliferation across a wide range of cancer cell lines, including those from breast, liver, and colon cancers.[12][13] The presence of a nitroaromatic group can be a key feature for cytotoxicity, sometimes through mechanisms involving bioreduction to reactive species under hypoxic tumor conditions.

Scientific Rationale: The combination of a chlorinated phenyl ring and a nitro group on the phenylpiperazine core presents a compelling structure for potential anticancer activity. These features can enhance lipophilicity, facilitating cell membrane penetration, and the electronic properties may favor interactions with biological macromolecules like DNA or key enzymes involved in cell survival.[12]

Proposed Experimental Workflow for Cytotoxicity Evaluation

This workflow is designed to confirm cytotoxic activity, quantify its potency, and begin to elucidate the mechanism of cell death.

Caption: General workflow for preclinical cytotoxicity evaluation.

The first step is a broad screening to see if the compound kills or inhibits the growth of cancer cells and to determine its potency (IC₅₀).

Protocol: MTT or SRB Assay

-

Cell Seeding: Seed selected cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, HCT116 for colon) and a non-cancerous control cell line (e.g., MCF-10A) into 96-well plates and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Viability Assessment:

-

MTT Assay: Add MTT reagent. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at ~570 nm.

-

SRB Assay: Fix cells with trichloroacetic acid. Stain total cellular protein with Sulforhodamine B (SRB). Wash away unbound dye and solubilize the bound dye. Measure absorbance at ~510 nm.[12]

-

-

Data Analysis: Plot the percentage of cell viability against the log concentration of the compound to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Causality and Self-Validation: Comparing the IC₅₀ values between cancer cell lines and a normal cell line provides a preliminary therapeutic index. A significantly lower IC₅₀ for cancer cells suggests some level of tumor selectivity. The SRB assay is often preferred as it is less susceptible to interference from compounds that affect mitochondrial metabolism.

If the compound is cytotoxic, the next logical question is how it kills the cells. Apoptosis (programmed cell death) is a common mechanism for anticancer drugs.[11]

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Treatment: Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

Interpretation: A significant increase in the Annexin V-positive populations indicates the induction of apoptosis.

Protocol: Caspase Activity Assay Apoptosis is executed by a cascade of enzymes called caspases.

-

Treatment: Treat cells as described above.

-

Lysis and Assay: Lyse the cells and measure the activity of key executioner caspases (caspase-3/7) using a luminescent or fluorescent substrate-based assay.

-

Interpretation: A dose-dependent increase in caspase-3/7 activity provides strong biochemical evidence that the observed cytotoxicity is mediated by apoptosis.

Caption: Hypothesized intrinsic apoptosis pathway.

Potential Antimicrobial Activity

Piperazine derivatives are a well-established class of antimicrobial agents, with various analogs showing activity against a broad spectrum of bacteria and fungi.[14][15][16][17][18] The mechanism of action can vary, but often involves disruption of the cell wall/membrane or inhibition of essential enzymes.

Scientific Rationale: The synthesis of piperazine derivatives is a common strategy in the search for new antimicrobial agents to combat rising drug resistance.[14][16] The chloro and nitro substituents on the phenyl ring are of particular interest, as halogenated and nitroaromatic compounds are known to possess antimicrobial properties.

Proposed Experimental Workflow for Antimicrobial Screening

Protocol: Broth Microdilution Method

-

Organism Panel: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species.[15][17]

-

Assay Setup: In a 96-well plate, perform a two-fold serial dilution of this compound in appropriate broth media.

-

Inoculation: Add a standardized inoculum of each bacterial strain to the wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Causality and Self-Validation: This method is the gold standard for determining the potency of an antimicrobial agent. Including a positive control antibiotic (e.g., Ciprofloxacin, Ampicillin) and a negative (no drug) control for each bacterial strain is essential for validation.[19]

Protocol: Minimum Bactericidal Concentration (MBC) Assay

-

Subculturing: Following the MIC determination, take an aliquot from all wells that showed no visible growth.

-

Plating: Spread the aliquots onto agar plates that do not contain any drug.

-

Incubation: Incubate the agar plates at 37°C for 24 hours.

-

MBC Determination: The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the subculture plates).

Data Presentation: Antimicrobial Activity Summary

| Microbial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Interpretation |